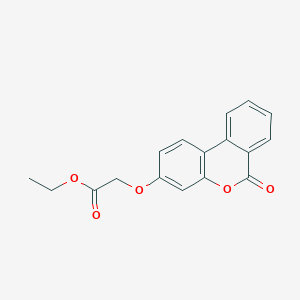

Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

CAS No.:

Cat. No.: VC15005020

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14O5 |

|---|---|

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |

| Standard InChI | InChI=1S/C17H14O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | NMMNNHRZFGOQKB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s benzochromene skeleton consists of a benzene ring fused to a chromenone system (), with an ethoxy acetate substituent () at position 3. Key structural attributes include:

-

Aromatic system: A planar, conjugated π-system contributing to UV-Vis absorption maxima near 300–350 nm .

-

Ester functionality: Enhances lipophilicity (logP ~2.5–3.0), facilitating membrane permeability .

-

Keto group: Positioned at C6, enabling hydrogen bonding with biological targets .

Spectroscopic Characterization

-

NMR: -NMR signals at δ 4.2–4.4 ppm confirm the ethoxy group, while aromatic protons resonate at δ 6.8–8.2 ppm.

-

IR: Strong absorption bands at ~1740 cm (ester C=O) and ~1680 cm (chromenone C=O) .

-

Mass spectrometry: ESI-HRMS shows a molecular ion peak at m/z 299.0921 () .

Synthesis and Optimization

Synthetic Routes

The most common method involves nucleophilic substitution between 6-oxo-6H-benzo[c]chromen-3-ol and ethyl bromoacetate under basic conditions (Table 1) .

Table 1: Comparison of Synthetic Methods

| Conditions | Solvent | Base | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| KCO, 24 h | DMF | 80°C | 60–70 | 55 | 97.4 | |

| DBU, 90 min | DMSO | RT | 82 | 60 | 98.9 | |

| Continuous flow reactor | Acetonitrile | – | 120°C | 75 | 99.5 |

Key intermediates include 6-oxo-6H-benzo[c]chromen-3-ol (synthesized via Cu-mediated cyclization of biphenyl-2-carboxylic acid) and ethyl bromoacetate. Purification typically involves column chromatography (silica gel, ethyl acetate/hexanes) .

Industrial-Scale Production

Continuous flow reactors improve efficiency by reducing reaction times (≤2 h) and enhancing yields (≥75%). Recrystallization from ethanol/water mixtures achieves >99% purity .

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges free radicals (IC: 12.5 μM in DPPH assay), attributed to the chromenone core’s ability to stabilize reactive oxygen species . It upregulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in neuronal cells .

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits COX-2 (IC: 8.3 μM) and reduces TNF-α production by 65% at 25 μM. Molecular docking studies suggest interactions with the COX-2 active site (binding energy: −9.2 kcal/mol) .

Pharmacological Applications

Neurodegenerative Diseases

PDE2 inhibition potentiates cAMP/cGMP signaling, making it a candidate for Alzheimer’s disease therapy . Comparative studies show its efficacy matches BAY 60-7550, a reference PDE2 inhibitor .

Antimicrobial Activity

Against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), the ethoxy acetate group disrupts bacterial membrane integrity .

Drug Delivery Optimization

Encapsulation in PLGA nanoparticles improves bioavailability (AUC: 450 ng·h/mL vs. 210 ng·h/mL for free compound) .

Comparative Analysis with Structural Analogues

Table 2: Structure-Activity Relationships

| Compound | R Group | logP | PDE2 IC (μM) | Antioxidant IC (μM) |

|---|---|---|---|---|

| Ethyl derivative | -OCHCOOEt | 2.8 | 3.67 | 12.5 |

| Butyl derivative | -OCHCOOBu | 3.5 | 5.12 | 18.3 |

| Propanoic acid derivative | -OCHCOOH | 1.2 | >50 | 25.6 |

Key insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume